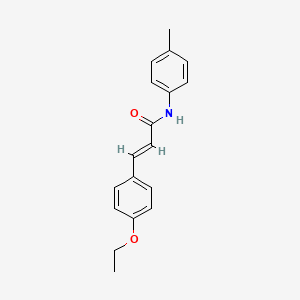
3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide, also known as EMA, is a chemical compound that has gained significant attention in the field of scientific research. EMA is a derivative of acrylamide, which is widely used in industries such as paper, textile, and cosmetic manufacturing. EMA has been studied extensively due to its potential applications in various biological and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the regulation of neurotransmitters in the brain. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can reduce the levels of oxidative stress in cells. It has also been found to inhibit the activity of inflammatory cytokines. This compound has been shown to have neuroprotective effects by reducing the levels of amyloid-beta, a protein that is associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations. It is highly reactive and can cause skin and eye irritation. Therefore, it should be handled with care. This compound is also expensive, which can limit its use in large-scale experiments.
Future Directions
3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide has a promising future in various fields of research. Some of the future directions for this compound include its use in the development of new drugs for the treatment of cancer and neurodegenerative diseases. This compound can also be studied for its use as a biosensor for the detection of various biomolecules. The development of new methods for the synthesis of this compound can also be explored to reduce its cost and increase its availability for research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its potential use in drug discovery, cancer research, and material science. The mechanism of action of this compound is not fully understood, but it has been found to exhibit various biochemical and physiological effects. This compound has several advantages for lab experiments, but it also has some limitations. The future directions for this compound include its use in the development of new drugs, biosensors, and the development of new synthesis methods.
Synthesis Methods
The synthesis of 3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide involves the reaction between 4-methylphenylamine and 4-ethoxyphenyl isocyanate followed by the addition of acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide has been studied for its potential applications in various fields such as drug discovery, cancer research, and material science. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. This compound has also been studied for its application in the development of biosensors and electronic devices.
properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-21-17-11-6-15(7-12-17)8-13-18(20)19-16-9-4-14(2)5-10-16/h4-13H,3H2,1-2H3,(H,19,20)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSPNWWOMODBRL-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

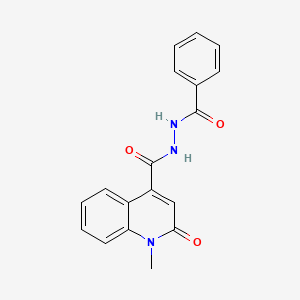
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5754421.png)
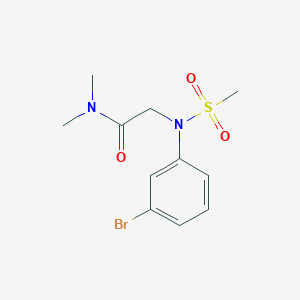



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5754454.png)
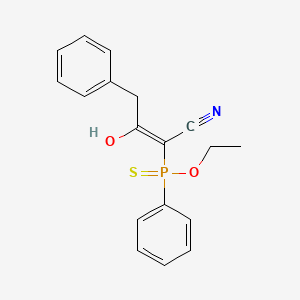
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)
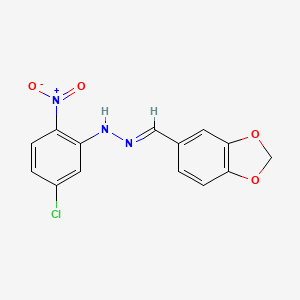
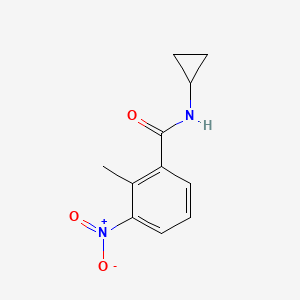
![3-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5754484.png)
![4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5754492.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5754506.png)